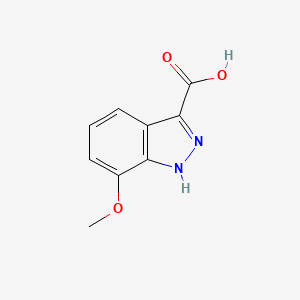
Phtalate de monopropyle-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monopropyl Phthalate-d4, also known as 1,2-(Benzene-d4)dicarboxylic Acid 1-Propyl Ester, is a deuterium-labeled compound with the molecular formula C11H8D4O4 and a molecular weight of 212.24 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotope labeling properties .
Applications De Recherche Scientifique
Monopropyl Phthalate-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Biology: Employed in metabolic studies to trace the pathways of phthalate metabolism in biological systems.
Medicine: Investigated for its potential effects on endocrine systems and its role as an endocrine disruptor.
Industry: Utilized in the development of plasticizers and other industrial chemicals.
Analyse Biochimique
Biochemical Properties
Phthalates, the class of compounds to which Monopropyl Phthalate-d4 belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
For instance, they can disrupt the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which are crucial for neurodevelopmental processes . They can also interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Molecular Mechanism
Phthalates are known to undergo fragmentation mechanisms leading to various products
Temporal Effects in Laboratory Settings
Studies on phthalates have shown that their concentration in environmental samples such as wastewater can increase over time .
Dosage Effects in Animal Models
Phthalates have been shown to have various effects in animal models, with the effects varying depending on the dosage .
Metabolic Pathways
Phthalates are known to be metabolized by a variety of microorganisms under aerobic, anaerobic, and facultative conditions .
Transport and Distribution
Phthalates are known to be ubiquitous environmental contaminants due to their widespread applications .
Subcellular Localization
Techniques enabling control over the subcellular translocation of specific proteins would be critical for elucidating not only the biofunction of individual proteins but also the mechanism of complex biological pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Monopropyl Phthalate-d4 can be synthesized through the esterification of phthalic anhydride with propanol in the presence of a deuterium source. The reaction typically involves heating the reactants under reflux conditions with a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production of Monopropyl Phthalate-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium-labeled reactants and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Monopropyl Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the propyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Phthalic acid or its derivatives.
Reduction: Propyl alcohol and phthalic acid.
Substitution: Various substituted phthalates depending on the nucleophile used.
Mécanisme D'action
Monopropyl Phthalate-d4 exerts its effects primarily through its interaction with nuclear receptors and endocrine pathways. It can dysregulate the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are crucial for neurodevelopmental processes. The compound interferes with hormone synthesis, transport, and metabolism, leading to potential neurological and endocrine disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Phthalate: Another phthalate ester used as a plasticizer.
Dibutyl Phthalate: Commonly used in personal care products and as a plasticizer.
Diisononyl Phthalate: Used in the production of flexible PVC.
Uniqueness
Monopropyl Phthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and analytical applications. The presence of deuterium atoms allows for more precise detection and quantification in mass spectrometry and NMR spectroscopy compared to its non-labeled counterparts .
Propriétés
Numéro CAS |
1795020-91-5 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
212.237 |
Nom IUPAC |
2,3,4,5-tetradeuterio-6-propoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)/i3D,4D,5D,6D |
Clé InChI |
NFOQRIXSEYVCJP-LNFUJOGGSA-N |
SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)O |
Synonymes |
1,2-(Benzene-d4)dicarboxylic Acid 1-Propyl Ester; 1,2-(Benzene-d4)dicarboxylic Acid Monopropyl Ester; Phthalic Acid-d4 Monopropyl Ester; Phthalic Acid-d4 Propyl Ester; Mono-n-propyl phthalate-d4; NSC 309966-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine](/img/structure/B586015.png)




![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4](/img/structure/B586025.png)
